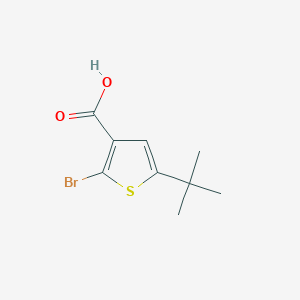

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid

Description

Properties

IUPAC Name |

2-bromo-5-tert-butylthiophene-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrO2S/c1-9(2,3)6-4-5(8(11)12)7(10)13-6/h4H,1-3H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHCKTAHIVXNJBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=C(S1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an in-depth analysis of its biological activity, including its mechanisms of action, pharmacokinetics, and case studies demonstrating its potential therapeutic applications.

Chemical Structure and Properties

The compound features a thiophene ring substituted with a bromine atom and a tert-butyl group, along with a carboxylic acid functional group. This unique structure enhances its solubility and reactivity, making it a candidate for various biological applications.

Mechanisms of Biological Activity

The biological activity of this compound can be attributed to several mechanisms:

- Enzyme Inhibition : The compound has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory response. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exhibiting anti-inflammatory properties.

- Cell Signaling Modulation : It influences various signaling pathways involved in inflammation and cell survival. This modulation can lead to alterations in gene expression that affect cellular metabolism and proliferation.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, particularly against resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus). Its structural features may enhance its interaction with bacterial targets.

Pharmacokinetics

Understanding the pharmacokinetic profile of this compound is essential for evaluating its therapeutic potential:

- Absorption : The presence of the carboxylic acid group enhances the compound's solubility, facilitating better absorption in biological systems.

- Distribution : The compound's distribution is influenced by its interactions with transport proteins within cells, which can affect its bioavailability.

- Metabolism : It undergoes metabolic transformations that may include oxidation and conjugation, impacting its overall biological activity.

Case Studies

Several studies have explored the biological activities of thiophene derivatives similar to this compound:

| Study Focus | Findings |

|---|---|

| MRSA Inhibition | A study demonstrated effective inhibition of MRSA growth by a related thiophene derivative, indicating potential as an antibacterial agent. |

| Anticancer Activity | In vitro tests on A549 lung adenocarcinoma cells showed significant reduction in cell viability upon treatment with this compound. |

| Anti-inflammatory Effects | The compound's ability to inhibit COX enzymes suggests it could be beneficial in treating inflammatory diseases. |

Comparison with Similar Compounds

2-Bromo-5-(cyclopropyl)thiophene-3-carboxylic Acid

- Molecular Formula : C₈H₇BrO₂S

- Molecular Weight : 247.11

- This analog is lighter (MW 247.11 vs. ~280–300 for tert-butyl derivatives) and may exhibit distinct solubility and crystallinity profiles .

5-Bromothiophene-3-carboxylic Acid

2-(3-(1H-Indazol-5-yl)ureido)-5-(tert-butyl)thiophene-3-carboxylic Acid

- Molecular Formula : C₁₇H₁₈N₄O₃S

- Molecular Weight : 358.42

- Key Differences : Incorporates a urea-linked indazole group, enabling hydrogen bonding and target-specific interactions. The increased molecular complexity suggests applications in kinase inhibitors or protease-targeting drugs .

Functional Group Derivatives

Methyl 3-Amino-5-bromothiophene-2-carboxylate

- Molecular Formula : C₇H₇BrN₂O₂S

- Molecular Weight : 263.11

- Key Differences: The carboxylic acid is esterified (methyl ester), improving lipid solubility for membrane permeability. The amino group at the 3-position allows for further conjugation, such as peptide coupling or Schiff base formation .

Ethyl 5-Bromo-2-((tert-butoxycarbonyl)amino)thiophene-3-carboxylate

- Molecular Formula: C₁₂H₁₆BrNO₄S

- Molecular Weight : 350.23

- Key Differences: Features a Boc-protected amino group and ethyl ester, offering orthogonal protection strategies for multi-step syntheses. The Boc group enhances stability during acidic or basic conditions .

Positional Isomers and Heterocyclic Analogs

2-Bromo-4,5-difluorotoluene

- Molecular Formula : C₇H₅BrF₂

- Molecular Weight : 223.02

- Key Differences : A benzene derivative with bromine and fluorine substituents, lacking the thiophene ring’s sulfur atom. This alters electronic properties (e.g., reduced aromatic π-electron density) and limits applications in sulfur-mediated catalysis .

7-Bromo-2-mercaptobenzothiazole

- Molecular Formula : C₇H₄BrNS₂

- Molecular Weight : 246.15

- Key Differences: A benzothiazole derivative with a mercapto group, enabling metal coordination (e.g., in corrosion inhibitors or radiopharmaceuticals). The fused benzene ring increases planarity and conjugation compared to monocyclic thiophenes .

Data Tables

Table 1: Comparative Properties of Key Thiophene Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Applications |

|---|---|---|---|---|

| 2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid | Not explicitly listed | ~280–300 (estimated) | Br, tert-butyl, COOH | Drug intermediates, polymer additives |

| 2-Bromo-5-(cyclopropyl)thiophene-3-carboxylic acid | C₈H₇BrO₂S | 247.11 | Br, cyclopropyl, COOH | Small-molecule probes |

| 5-Bromothiophene-3-carboxylic acid | C₅H₃BrO₂S | 207.05 | Br, COOH | Building block for organic synthesis |

| Methyl 3-amino-5-bromothiophene-2-carboxylate | C₇H₇BrN₂O₂S | 263.11 | Br, NH₂, COOCH₃ | Peptide mimetics, agrochemicals |

Preparation Methods

Bromination of Substituted Thiophenes

- Starting from 3-methylthiophene or related substituted thiophenes, bromination is performed using bromine or N-bromosuccinimide (NBS) to introduce bromine atoms at desired positions on the thiophene ring.

- For example, mono-bromination of 3-methylthiophene with NBS yields 2-bromo-3-methylthiophene with moderate to good yields (~64%).

- Over-bromination can lead to tribromides, which require selective debromination to obtain the desired dibromo intermediates.

Use of Nitrile Intermediates

- In some synthetic routes, the carboxylic acid is introduced via nitrile intermediates. For example, conversion of the acid chloride to an amide followed by dehydration with POCl3 yields the corresponding nitrile.

- Bromination of the nitrile intermediate followed by hydrolysis under basic conditions yields the dibromo carboxylic acid.

Debromination for Selective Bromination Patterns

- Over-brominated intermediates (tribromides) can be selectively debrominated using zinc powder in acetic acid to yield dibromo derivatives with high selectivity (up to 89% for the desired isomer).

- This step is crucial when direct bromination leads to undesired substitution patterns.

Representative Synthetic Route Example

| Step | Reaction Type | Reagents/Conditions | Outcome |

|---|---|---|---|

| 1 | Bromination | Bromine or NBS in DMF or aqueous medium | Mono- or dibromo-substituted thiophene |

| 2 | Formation of Grignard reagent | Mg in ether solvent | Thiophene magnesium halide intermediate |

| 3 | Carboxylation | CO2 gas bubbling at low temperature | Thiophene carboxylic acid intermediate |

| 4 | Debromination (if needed) | Zn powder in acetic acid | Selective removal of excess bromines |

| 5 | Purification | Crystallization or distillation | Pure 2-bromo-5-(tert-butyl)thiophene-3-carboxylic acid |

Research Findings and Analysis

- The preparation of halogenated thiophene carboxylic acids has been successfully demonstrated on laboratory and multi-kilogram scales, indicating the scalability of these methods.

- The bromination/debromination sequence is a key step to control regioselectivity and substitution pattern, crucial for obtaining the desired this compound.

- Grignard carbonation offers a straightforward and efficient route to introduce the carboxylic acid group, with yields often exceeding 80%.

- Alternative palladium-catalyzed carbonylation provides a versatile method, particularly useful when Grignard reagents are incompatible with other functional groups.

- The use of nitrile intermediates expands the synthetic toolbox, allowing for indirect routes when direct carboxylation is challenging.

Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Grignard carbonation | 3-methylthiophene or substituted thiophene | Bromine/NBS; Mg; CO2 | High yield; scalable; regioselective | Requires careful control of bromination |

| Palladium-catalyzed carbonylation | Halogenated thiophene | Pd catalyst; CO pressure | Mild conditions; functional group tolerance | Requires specialized catalyst and equipment |

| Nitrile intermediate route | Acid chloride or amide derivative | POCl3 for dehydration; bromination; hydrolysis | Useful for difficult substrates | Multi-step; longer synthesis time |

| Debromination | Tribrominated thiophene | Zn powder in acetic acid | Selective bromine removal | Additional step; potential yield loss |

Q & A

Q. What are the optimal synthetic routes for 2-Bromo-5-(tert-butyl)thiophene-3-carboxylic acid?

The synthesis typically involves bromination of tert-butyl-substituted thiophene precursors followed by carboxylation. For example, bromination of 5-(tert-butyl)thiophene-3-carboxylic acid using N-bromosuccinimide (NBS) in a solvent like dichloromethane at 0–25°C yields the brominated product. Purification via column chromatography (silica gel, eluting with ethyl acetate/hexane) or recrystallization (using ethanol/water) is recommended. Characterization should include ¹H/¹³C NMR, IR (to confirm carboxylic acid C=O stretch at ~1700 cm⁻¹), and elemental analysis .

| Reaction Step | Conditions | Yield | Purity |

|---|---|---|---|

| Bromination | NBS, DCM, 25°C | 60–75% | >95% (HPLC) |

| Carboxylation | CO₂, Cu catalyst | 50–65% | >98% (HPLC) |

Q. How should researchers characterize this compound to confirm structural integrity?

Use a combination of spectroscopic and analytical methods:

- ¹H/¹³C NMR : Confirm bromine and tert-butyl substituents (e.g., tert-butyl protons at δ ~1.3 ppm; thiophene protons at δ 6.8–7.5 ppm) .

- IR Spectroscopy : Identify carboxylic acid O-H stretch (~2500–3000 cm⁻¹) and C=O stretch (~1680–1720 cm⁻¹) .

- Elemental Analysis : Verify C, H, N, S, and Br percentages within ±0.3% of theoretical values .

- HPLC : Assess purity using a C18 column, acetonitrile/water mobile phase (retention time ~8–10 min) .

Q. What purification strategies are effective for this compound?

- Recrystallization : Use ethanol/water (1:3 v/v) to remove polar impurities.

- Column Chromatography : Silica gel with ethyl acetate/hexane (1:4) for non-polar byproducts.

- Acid-Base Extraction : Dissolve in NaOH (aqueous), wash with ether, then re-acidify with HCl to precipitate the pure acid .

Advanced Research Questions

Q. How do steric effects from the tert-butyl group influence reactivity in cross-coupling reactions?

The tert-butyl group creates steric hindrance, reducing accessibility to the C-2 bromine for Suzuki-Miyaura or Ullmann couplings. To mitigate this:

- Use bulky ligands (e.g., XPhos) to stabilize Pd(0) intermediates.

- Optimize reaction temperature (80–100°C) and solvent (toluene/DMF) to enhance coupling efficiency.

- Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane) .

Q. What methodologies are recommended for evaluating bioactivity (e.g., analgesic or antimicrobial effects)?

- Analgesic Testing : Use the "hot plate" method (55°C) on mice. Administer 10–50 mg/kg intraperitoneally; measure latency to paw-licking/jumping (baseline vs. post-treatment). Compare to metamizole (positive control) .

- Antimicrobial Assays : Perform broth microdilution (MIC determination) against Mycobacterium tuberculosis H37Rv. Use Middlebrook 7H9 media and resazurin for viability staining .

Q. How can researchers resolve contradictions in purity data from different analytical methods?

Discrepancies between HPLC (>98% purity) and elemental analysis (±0.5% deviation) often arise from residual solvents or non-volatile impurities. To reconcile:

- Combine HPLC-MS to detect low-molecular-weight impurities.

- Perform TGA (thermogravimetric analysis) to quantify solvent residues.

- Use 1D/2D NMR (e.g., COSY, HSQC) to identify structural contaminants .

Q. What computational approaches predict structure-activity relationships (SAR) for this compound?

- Docking Studies : Model interactions with COX-2 (PDB ID: 5IKT) or M. tuberculosis enoyl-ACP reductase (PDB ID: 4TZK) using AutoDock Vina.

- QSAR Modeling : Use Gaussian09 to calculate electronic descriptors (HOMO/LUMO, Mulliken charges) and correlate with bioactivity data .

Data Contradiction Analysis

Example : Conflicting reports on melting points (e.g., 155–156°C in vs. 284–287°C in ).

Resolution :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.